molecular formula C6H14ClN3O B2457083 1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride CAS No. 2253631-39-7

1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride

Cat. No.: B2457083
CAS No.: 2253631-39-7
M. Wt: 179.65
InChI Key: BMHBAEBQGHLZRU-UHFFFAOYSA-N
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Description

1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride is a chemical compound with the molecular formula C6H13N3O·HCl and a molecular weight of 179.65 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is known for its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride typically involves the reaction of 1,3-dimethylazetidine with carbohydrazide in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1,3-Dimethylazetidine-3-carbohydrazide;hydrochloride can be compared with other azetidine derivatives, such as:

Properties

IUPAC Name

1,3-dimethylazetidine-3-carbohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c1-6(5(10)8-7)3-9(2)4-6;/h3-4,7H2,1-2H3,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHBAEBQGHLZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C)C(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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